molecular formula C21H32N4O2 B6487344 1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 887212-37-5

1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B6487344
CAS No.: 887212-37-5
M. Wt: 372.5 g/mol
InChI Key: ARPYZXFFVLOSMO-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains an azepane ring, a propyl group, and a pyrrolidinone ring with a 4-methylphenyl group attached. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information on the connectivity of the atoms in the molecule, the presence of functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the urea group, the azepane ring, and the pyrrolidinone ring. The urea group could potentially undergo hydrolysis to form an amine and a carbamic acid . The azepane ring and the pyrrolidinone ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined through experimental testing .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Urea derivatives can interact with a variety of biological targets through hydrogen bonding .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further optimization of its structure to enhance its activity against its intended biological target. This could involve modifications to the azepane ring, the propyl group, or the pyrrolidinone ring .

Properties

IUPAC Name

1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-17-7-9-19(10-8-17)25-16-18(15-20(25)26)23-21(27)22-11-6-14-24-12-4-2-3-5-13-24/h7-10,18H,2-6,11-16H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPYZXFFVLOSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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